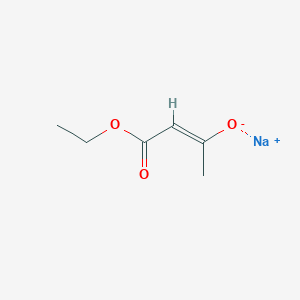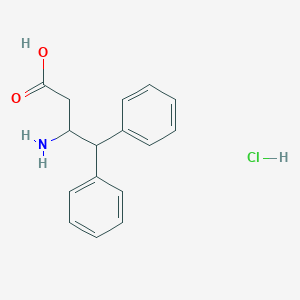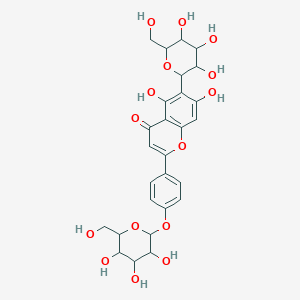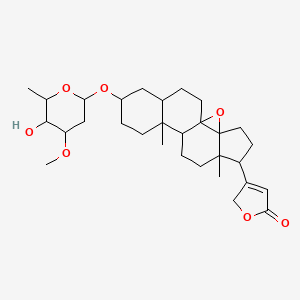
14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide is a complex organic compound with significant research interest due to its unique structure and potential applications. It is a bufadienolide, a type of steroid known for its biological activity, particularly in the context of cardiac glycosides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Epoxidation: Introduction of the epoxy group at the 14,15 position using peracids like m-chloroperbenzoic acid.
Hydroxylation: Addition of a hydroxyl group at the 3beta position, often achieved through selective oxidation reactions.
Oxidation: Formation of the 19-oxo group, which can be accomplished using oxidizing agents such as Jones reagent (chromic acid in acetone).
Cyclization: Ensuring the correct formation of the bufadienolide core structure through intramolecular cyclization reactions.
Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced, it involves large-scale organic synthesis techniques, often in batch reactors, with stringent control over reaction conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo further oxidation, particularly at the hydroxyl and epoxy groups, leading to the formation of additional oxo or carboxyl derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups, which may alter the biological activity of the compound.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives, each with potentially different biological activities.
科学的研究の応用
14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide has several applications in scientific research:
Chemistry: Used as a model compound for studying steroidal synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating ion channels and its potential effects on cellular processes.
Medicine: Explored for its potential as a cardiac glycoside, which can influence heart muscle contractions.
Industry: Limited industrial applications, primarily in the production of research chemicals and potential pharmaceuticals.
作用機序
The compound exerts its effects primarily through interaction with cellular ion channels, particularly sodium-potassium ATPase. By inhibiting this enzyme, it can increase intracellular calcium levels, leading to stronger cardiac muscle contractions. This mechanism is similar to other cardiac glycosides, making it a compound of interest for treating certain heart conditions.
類似化合物との比較
Bufalin: Another bufadienolide with similar cardiac effects.
Digitoxin: A well-known cardiac glycoside with a similar mechanism of action.
Ouabain: Another cardiac glycoside that inhibits sodium-potassium ATPase.
Uniqueness: 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide is unique due to its specific structural features, such as the epoxy group at the 14,15 position and the hydroxyl group at the 3beta position. These features can influence its biological activity and make it a valuable compound for research into new cardiac therapies.
特性
IUPAC Name |
14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJTMIVTFTLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] 2-amino-6-[[2-[(4-azidophenyl)methoxycarbonylamino]-3-(tert-butyldisulfanyl)propanoyl]amino]hexanoate](/img/structure/B8258955.png)

![methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B8258969.png)


![(3E,3aS,4S)-3-Butylidene-5,6,6',7'-tetrahydro-5beta-propylspiro[3H-3aalpha,6alpha-ethanoisobenzofuran-4(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B8258986.png)
![[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B8258989.png)
![Benzeneacetonitrile, Alpha-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-Alpha-(1-methylethyl)-, (R)-[CAS]](/img/structure/B8259005.png)


![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[(E)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B8259035.png)
